3,6-Diazabicyclo[3.2.0]heptane-3,6-dicarboxylic acid,6-(1,1-dimethylethyl) 3-(phenylmethyl) ester, (1S,5R)-
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Overview
Description
3,6-Diazabicyclo[3.2.0]heptane-3,6-dicarboxylic acid,6-(1,1-dimethylethyl) 3-(phenylmethyl) ester, (1S,5R)- is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique bicyclic structure, which includes nitrogen atoms at specific positions, making it a valuable molecule for studying chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diazabicyclo[3.2.0]heptane-3,6-dicarboxylic acid,6-(1,1-dimethylethyl) 3-(phenylmethyl) ester, (1S,5R)- typically involves the reaction of 6-(tert-butoxycarbonyl)-3,6-diazabicyclo[3.2.0]heptane with benzyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,6-Diazabicyclo[3.2.0]heptane-3,6-dicarboxylic acid,6-(1,1-dimethylethyl) 3-(phenylmethyl) ester, (1S,5R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3,6-Diazabicyclo[3.2.0]heptane-3,6-dicarboxylic acid,6-(1,1-dimethylethyl) 3-(phenylmethyl) ester, (1S,5R)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (1S,5R)-tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
- 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
Uniqueness
3,6-Diazabicyclo[3.2.0]heptane-3,6-dicarboxylic acid,6-(1,1-dimethylethyl) 3-(phenylmethyl) ester, (1S,5R)- is unique due to its specific ester and bicyclic structure, which provides distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
3-O-benzyl 6-O-tert-butyl (1S,5R)-3,6-diazabicyclo[3.2.0]heptane-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-18(2,3)24-17(22)20-10-14-9-19(11-15(14)20)16(21)23-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3/t14-,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIZSOVZVRKXEC-GJZGRUSLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C1CN(C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H]1CN(C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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